molecular formula C11H9ClS B14591259 1-Chloro-8-(methylsulfanyl)naphthalene CAS No. 61209-67-4

1-Chloro-8-(methylsulfanyl)naphthalene

Cat. No.: B14591259
CAS No.: 61209-67-4
M. Wt: 208.71 g/mol
InChI Key: NPJMNTIOVMSJKG-UHFFFAOYSA-N
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Description

1-Chloro-8-(methylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-8-(methylsulfanyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 8-(methylsulfanyl)naphthalene using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.

    Substitution: Amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 8-(methylsulfanyl)naphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-Chloro-8-(methylsulfanyl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized naphthalenes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-8-(methylsulfanyl)naphthalene involves its interaction with specific molecular targets. The chlorine atom and methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

1-Chloro-8-(methylsulfanyl)naphthalene can be compared with other similar compounds, such as:

    1-Chloronaphthalene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.

    8-(Methylsulfanyl)naphthalene:

    1-Bromo-8-(methylsulfanyl)naphthalene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Properties

CAS No.

61209-67-4

Molecular Formula

C11H9ClS

Molecular Weight

208.71 g/mol

IUPAC Name

1-chloro-8-methylsulfanylnaphthalene

InChI

InChI=1S/C11H9ClS/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3

InChI Key

NPJMNTIOVMSJKG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=CC=C2)Cl

Origin of Product

United States

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